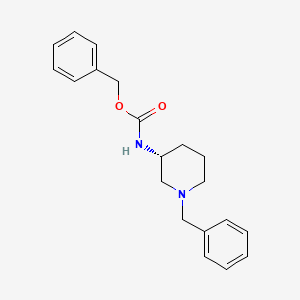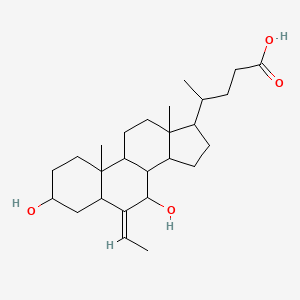![molecular formula C21H20O12 B12094953 7-[(beta-D-Glucopyranosyl)oxy]-3',4',5,8-tetrahydroxyflavone](/img/structure/B12094953.png)
7-[(beta-D-Glucopyranosyl)oxy]-3',4',5,8-tetrahydroxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-[(beta-D-Glucopyranosyl)oxy]-3’,4’,5,8-tetrahydroxyflavone se puede lograr mediante síntesis química o extracción de fuentes naturales. La síntesis química implica la glicosilación de la hipoletín con beta-D-glucopiranosa en condiciones específicas. La reacción generalmente requiere el uso de un donante de glicósidos, como un bromuro de glucósidos, y un catalizador como carbonato de plata en un solvente orgánico .
Métodos de producción industrial
La producción industrial de este compuesto a menudo implica la extracción de fuentes vegetales. El material vegetal se somete a extracción con solventes, seguida de purificación utilizando técnicas cromatográficas. Este método asegura el aislamiento del compuesto en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones
7-[(beta-D-Glucopyranosyl)oxy]-3’,4’,5,8-tetrahydroxyflavone experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, afectando su actividad biológica.
Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Se utilizan reactivos como anhídrido acético y cloruro de benzoilo para la acetilación y benzoilación, respectivamente.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del compuesto original .
Aplicaciones Científicas De Investigación
7-[(beta-D-Glucopyranosyl)oxy]-3’,4’,5,8-tetrahydroxyflavone tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar reacciones de glicosilación y química de flavonoides.
Biología: Se investiga su papel en los mecanismos de defensa de las plantas y sus efectos en los procesos celulares.
Medicina: Se explora por sus posibles efectos terapéuticos, incluidas las propiedades antioxidantes, antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de productos y suplementos de salud natural
Mecanismo De Acción
El compuesto ejerce sus efectos a través de varios objetivos moleculares y vías:
Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo al donar átomos de hidrógeno de sus grupos hidroxilo.
Actividad antiinflamatoria: Inhibe la producción de citoquinas proinflamatorias y enzimas, como la COX-2.
Actividad anticancerígena: Induce la apoptosis en las células cancerosas al modular las vías de señalización, incluidas las vías MAPK y PI3K / Akt
Comparación Con Compuestos Similares
Compuestos similares
Luteolina 7-O-glucósido: Otro flavonoide glucósido con propiedades antioxidantes y antiinflamatorias similares.
Quercetina 3-O-glucósido: Conocido por su fuerte actividad antioxidante y sus posibles beneficios para la salud.
Kaempferol 3-O-glucósido: Exhibe actividades antioxidantes, antiinflamatorias y anticancerígenas
Singularidad
7-[(beta-D-Glucopyranosyl)oxy]-3’,4’,5,8-tetrahydroxyflavone es único debido a su patrón de glicosilación específico y la presencia de múltiples grupos hidroxilo, lo que contribuye a sus distintas actividades biológicas y posibles aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C21H20O12 |
|---|---|
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O12/c22-6-14-16(27)18(29)19(30)21(33-14)32-13-5-11(26)15-10(25)4-12(31-20(15)17(13)28)7-1-2-8(23)9(24)3-7/h1-5,14,16,18-19,21-24,26-30H,6H2 |
Clave InChI |
BIPHTXZNUUXTIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12094876.png)
![4-Chloro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B12094880.png)
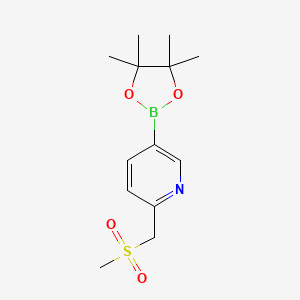
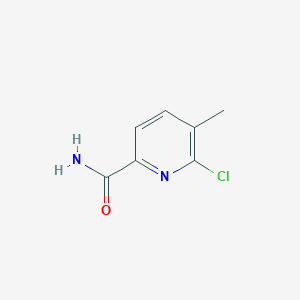

![(2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran](/img/structure/B12094900.png)

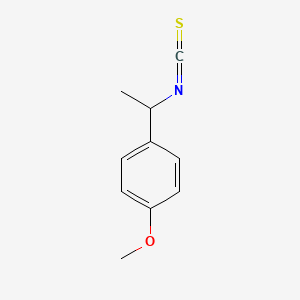
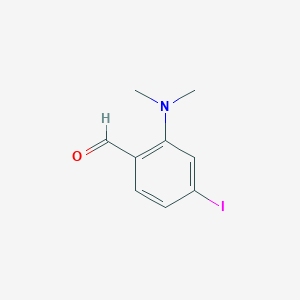

![1,8-Diazaspiro[3.6]decan-2-one](/img/structure/B12094922.png)
